

# Preliminary reactivity studies of diethyl methylphosphonate

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## Compound of Interest

Compound Name: Diethyl methyl phosphate

Cat. No.: B3057960

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## Introduction

Diethyl methylphosphonate (DEMP), an organophosphorus compound with the chemical formula  $\text{CH}_3\text{P}(\text{O})(\text{OCH}_2\text{CH}_3)_2$ , serves as a significant model compound in various fields of chemical research. Its structural similarity to nerve agents, while exhibiting lower toxicity, makes it an effective surrogate for studying the degradation and reactivity of more hazardous organophosphates.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the preliminary reactivity studies of DEMP, focusing on its hydrolysis, pyrolysis, atmospheric reactions, and decomposition on metal oxide surfaces. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science, offering insights into the chemical behavior of this important compound.

## Hydrolysis

The hydrolysis of organophosphorus compounds is a critical degradation pathway in both environmental and biological systems. Studies on dimethyl methylphosphonate (DMMP), a close analog of DEMP, provide valuable insights into the hydrolysis of these esters. The hydrolysis of DMMP in hot-compressed water has been shown to follow pseudo-first-order kinetics, yielding methylphosphonic acid and methanol as the primary products.<sup>[1][2]</sup> This reaction is significant for the potential neutralization of chemical warfare agents, as it results in more stable and less toxic compounds.<sup>[1]</sup>

## Quantitative Data: Hydrolysis Kinetics of DMMP

Parameter	Value	Conditions	Reference
Reaction Order	Pseudo-first-order	Hot-compressed water	[1][2]
Products	Methylphosphonic acid, Methanol	Hot-compressed water	[1][2]
Activation Energy (Ea)	90.17 ± 5.68 kJ/mol	Temperatures: 200-300 °C, Pressures: 20-30 MPa	[1][2]
Pre-exponential Factor (A)	107.51 ± 0.58 s <sup>-1</sup>	Temperatures: 200-300 °C, Pressures: 20-30 MPa	[1][2]
Pressure Effect	No discernible effect on the hydrolysis rate	20 and 30 MPa	[1]

## Pyrolysis

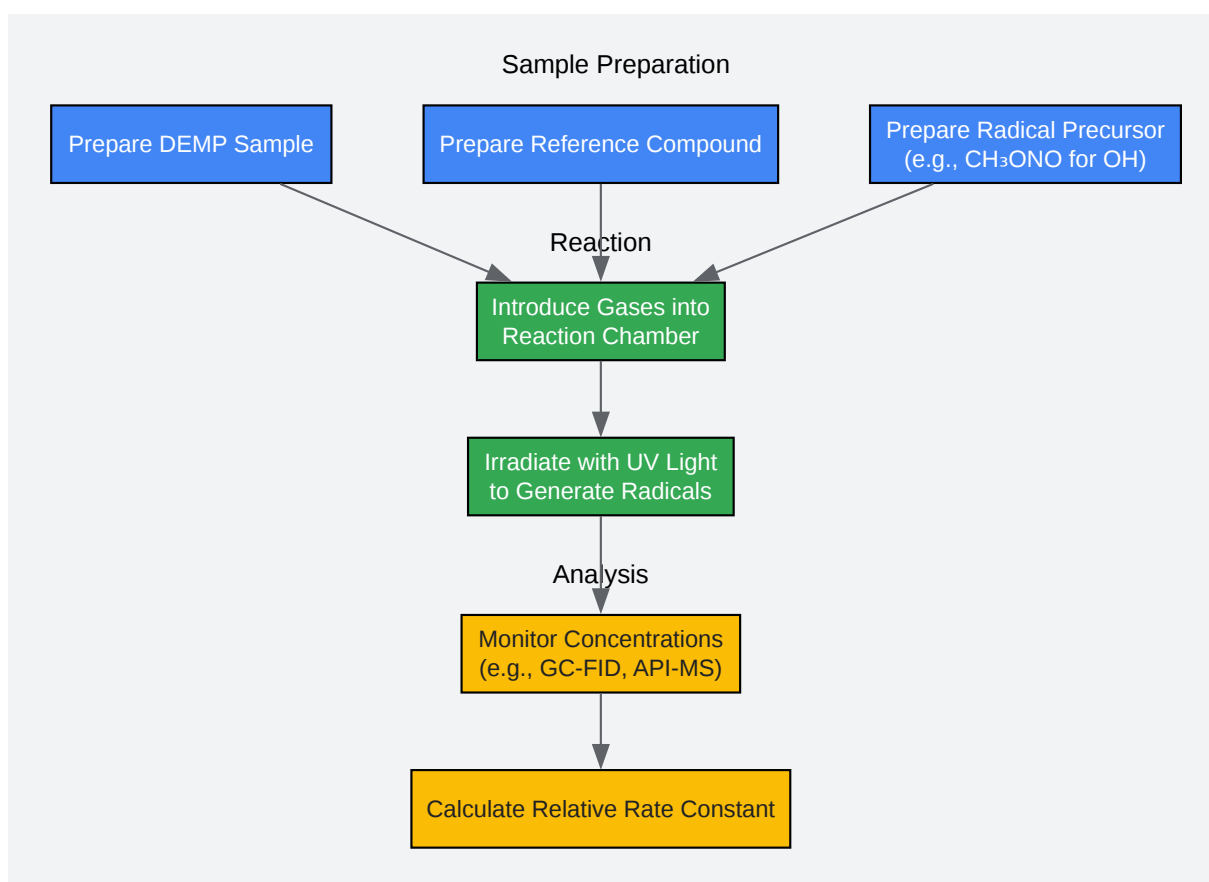
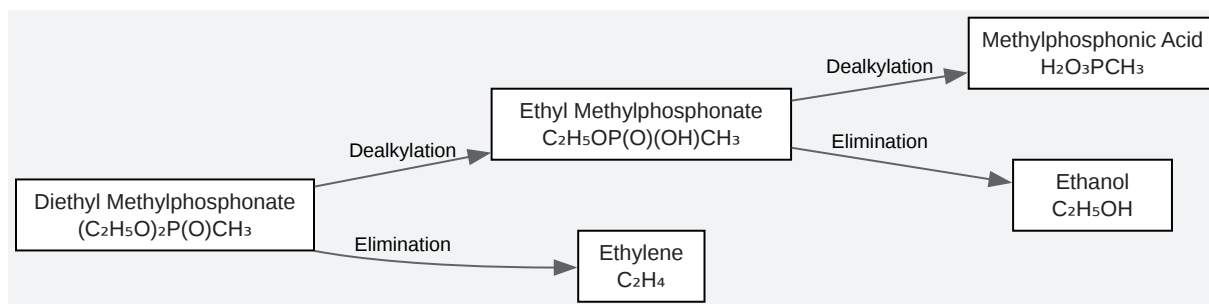
The thermal decomposition (pyrolysis) of DEMP is relevant to understanding its behavior in high-temperature environments, such as during incineration for disposal. Gas-phase pyrolysis studies of DEMP have been conducted in a quartz-lined turbulent flow reactor.[3]

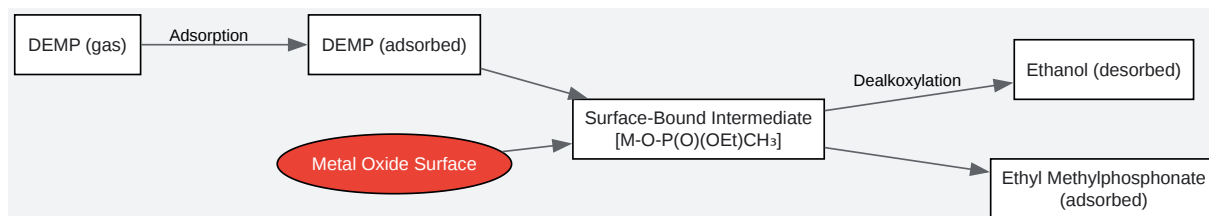
## Quantitative Data: Pyrolysis of DEMP

Parameter	Value	Conditions	Reference
Temperature Range	802 to 907 K	Nitrogen atmosphere	[3]
Residence Times	15 to 125 ms	Turbulent flow reactor	[3]
Major Products	Ethylene, Ethanol, Ethyl methylphosphonate, Methylphosphonic acid	-	[3]
Mean Ratio of Ethylene to Ethanol	1.66	-	[3]
Overall Decomposition Rate Constant (k)	$k[s^{-1}] = 2.9 \times 10^{16} \exp(-59.2 \text{ [kcal. mole}^{-1}\text{]}/(R T))$	-	[3]

## Pyrolysis Reaction Pathway

The formation of ethylene and ethanol from DEMP and its intermediate, ethyl methylphosphonate, can be explained by bond scission and ring transition state mechanisms. [3]





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## References

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